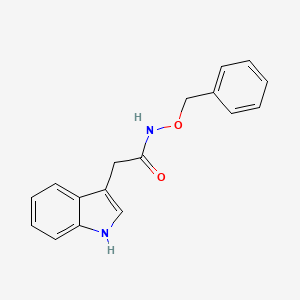
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, also known as BIA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. BIA belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell growth and survival. This compound also activates the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has several advantages for lab experiments, including its high purity and stability. However, this compound is also known to have low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-Benzyloxy-2-(1H-indol-3-YL)-acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the exploration of the potential synergistic effects of this compound with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound, or this compound, is a promising compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound has been found to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide involves the reaction of 2-(1H-indol-3-yl) acetic acid with benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through crystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has been researched for its potential therapeutic properties, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(19-21-12-13-6-2-1-3-7-13)10-14-11-18-16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWZDJMINCACBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)
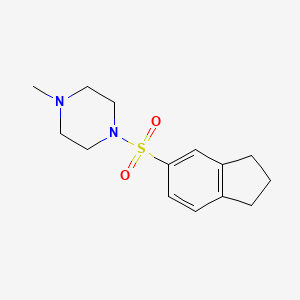
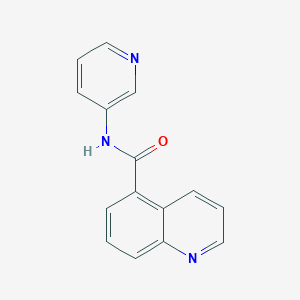
![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)
![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
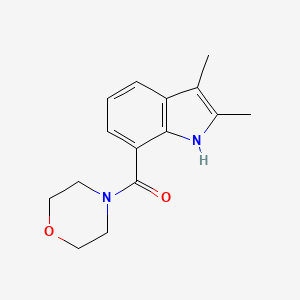

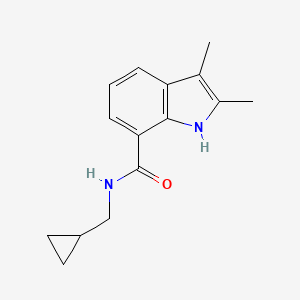
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)
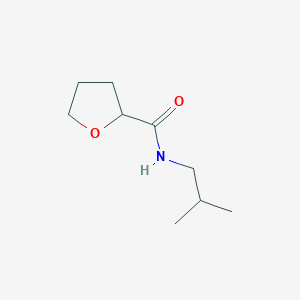
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)
![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)